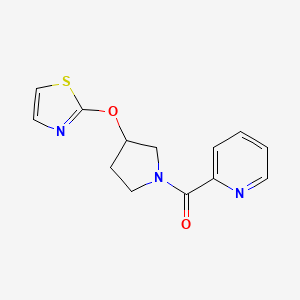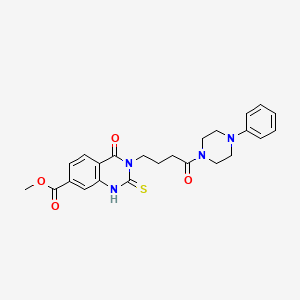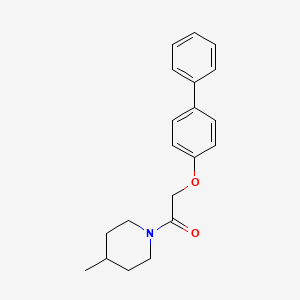
1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including etherification, esterification, and nucleophilic substitution reactions. For instance, the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a compound with structural similarities, was achieved through a sequence of reactions starting from phenol, followed by tosyl chloride treatment and Friedel-Crafts acylation to yield the final product in high yield . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
Stereochemistry plays a significant role in the properties of compounds. For example, the stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by enzymatic hydroxylation was found to contain a majority of the (S)-(-)-isomer . Additionally, the configuration of stereoisomeric phenylethynyl alcohols was determined using NMR and IR spectroscopy . These studies indicate that the stereochemistry of related compounds can be elucidated using spectroscopic techniques, which could be applicable to the compound "1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one".
Chemical Reactions Analysis
The papers describe various chemical reactions, including cross-coupling reactions facilitated by ligands . These reactions are crucial for forming C-N, C-S, and C-O bonds, which are common in the synthesis of complex organic molecules. The knowledge of these reactions can be used to understand the chemical reactivity and potential transformations of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using different techniques. For instance, the investigation of liquid-crystalline polyethers based on conformational isomerism provides insights into the mesophases and thermodynamic parameters of these materials . Moreover, the structural and quantum chemical calculations of alkylaminophenol compounds were performed using density functional theory, revealing information about bond lengths, angles, and energies . These findings can help predict the behavior of "1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one" under various conditions.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Interactions
Highly Brominated Mono- and Bis-phenols : Research has identified compounds structurally similar to 1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one, such as highly brominated mono- and bis-phenols, from marine algae. These compounds exhibit significant radical-scavenging activity, highlighting potential applications in developing antioxidant agents (Duan, Li, & Wang, 2007).
Benzyl Group Conformation Studies : Another study focused on the benzyl group conformation in 4-benzyl-4-hydroxypiperidines, a class of compounds related to the one . This research provides insights into the stereochemistry and conformational preferences of such molecules, which is crucial for understanding their reactivity and potential applications in organic synthesis (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007).
Materials Science
Phosphinate-Substituted Bisphenol A Derivatives : A study detailed the synthesis of a new phosphinate-substituted bisphenol A derivative, showcasing its application in creating diglycidyl ether derivatives with improved thermal stability and flame retardancy. This research underscores the potential of chemically modified bisphenol A compounds in developing advanced polymeric materials (Lin et al., 2010).
Environmental Science
Degradation of Environmental Contaminants : The biodegradation of Bisphenol A, a structurally related compound, by Sphingomonas xenophaga, has been explored, revealing a novel metabolic pathway for the degradation of environmental contaminants. This study highlights the importance of understanding the microbial degradation of synthetic organic compounds for environmental remediation purposes (Gabriel et al., 2005).
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-11-13-21(14-12-16)20(22)15-23-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXZNIDAVZXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

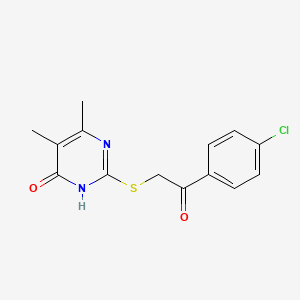
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)
![3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3018617.png)
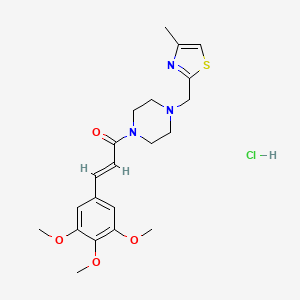
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)
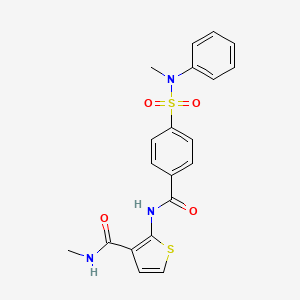
![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)
![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

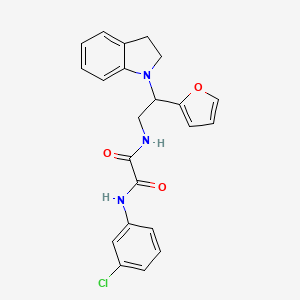
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)
